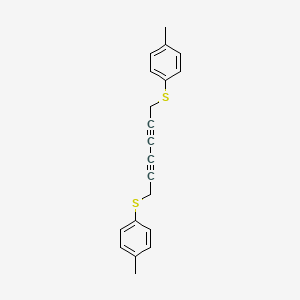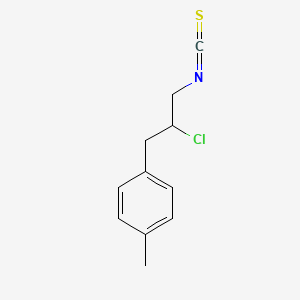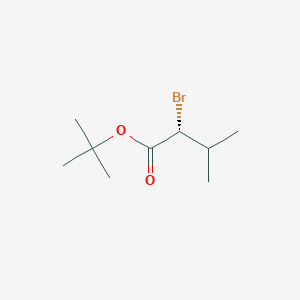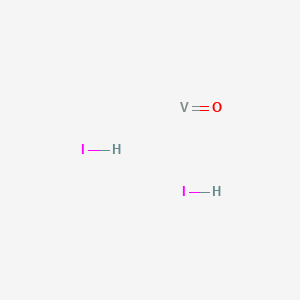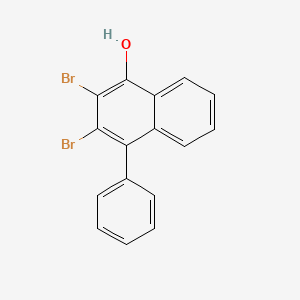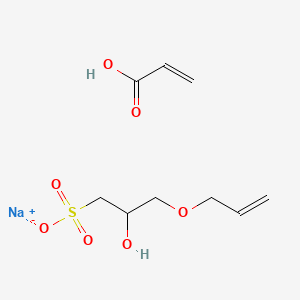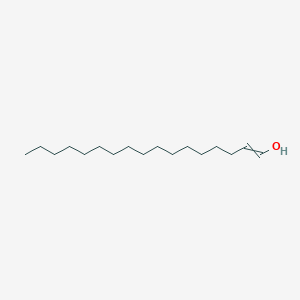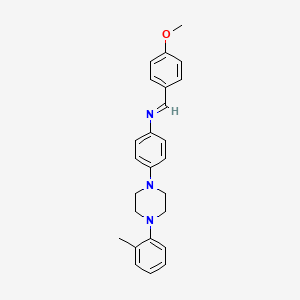
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine is a complex organic compound that features a combination of aromatic rings and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine typically involves the condensation of 4-methoxybenzaldehyde with 4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the yield and minimize by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((4-Methoxyphenyl)methylene)-4-(4-(2-chlorophenyl)-1-piperazinyl)benzenamine
- N-((4-Methoxyphenyl)methylene)-4-(4-(2-fluorophenyl)-1-piperazinyl)benzenamine
Uniqueness
N-((4-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
78932-96-4 |
|---|---|
Formule moléculaire |
C25H27N3O |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]methanimine |
InChI |
InChI=1S/C25H27N3O/c1-20-5-3-4-6-25(20)28-17-15-27(16-18-28)23-11-9-22(10-12-23)26-19-21-7-13-24(29-2)14-8-21/h3-14,19H,15-18H2,1-2H3 |
Clé InChI |
GQFFKJONQORLRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


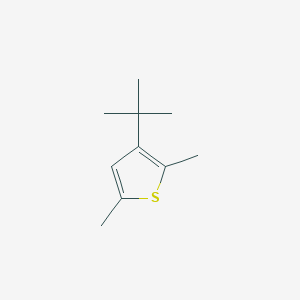
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)
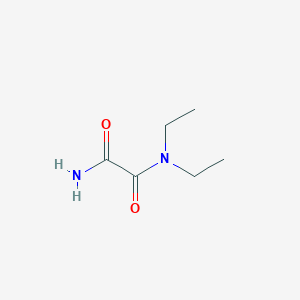
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
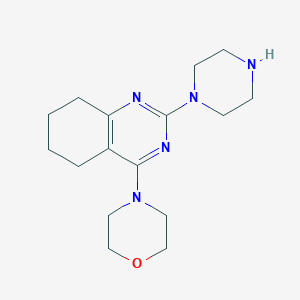
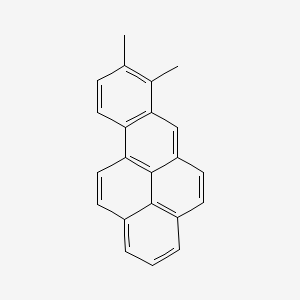
![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
